2-[2-(1,3-benzodioxol-5-yl)acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
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Overview
Description
2-[2-(1,3-benzodioxol-5-yl)acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole moiety, an isoquinoline ring, and a carboxylic acid functional group, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-benzodioxol-5-yl)acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Acetylation: The benzodioxole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Isoquinoline Synthesis: The isoquinoline ring is synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the benzodioxole-acetyl intermediate with the isoquinoline derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel organic reactions.
Biology
In biological research, the compound’s structural features make it a candidate for studying enzyme interactions and receptor binding. It can serve as a probe to understand the mechanisms of various biological processes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a promising candidate for developing treatments for diseases such as cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lead to the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The isoquinoline ring can intercalate with DNA, affecting gene expression and cellular function. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(1,3-benzodioxol-5-yl)ethyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- 2-[2-(1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- 2-[2-(1,3-benzodioxol-5-yl)propyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
Uniqueness
The uniqueness of 2-[2-(1,3-benzodioxol-5-yl)acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)acetyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-17(10-12-5-6-15-16(9-12)25-11-24-15)20-8-7-13-3-1-2-4-14(13)18(20)19(22)23/h1-6,9,18H,7-8,10-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRXPXZFPQLSRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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